![molecular formula C14H15Cl2NO3 B14190879 (2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 904928-32-1](/img/structure/B14190879.png)
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one is a chiral compound that features a cyclohexanone core substituted with a nitroethyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, 2,4-dichlorobenzaldehyde, and nitroethane.
Formation of Nitroalkene: Nitroethane reacts with 2,4-dichlorobenzaldehyde under basic conditions to form a nitroalkene intermediate.
Michael Addition: The nitroalkene undergoes a Michael addition with cyclohexanone in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: The cyclohexanone moiety can be oxidized to a cyclohexanone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products Formed
Reduction: Formation of the corresponding amine.
Oxidation: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as an intermediate in the synthesis of pharmaceutical compounds with biological activity.
Biological Studies: Use in studies to understand the interaction of chiral compounds with biological systems.
Industry
Agrochemicals: Potential use in the synthesis of agrochemicals with specific activity against pests or diseases.
Polymers: Use in the development of polymers with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could be involved in redox reactions, while the dichlorophenyl group might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-amine: Similar structure but with an amine group instead of a ketone.
Properties
CAS No. |
904928-32-1 |
|---|---|
Molecular Formula |
C14H15Cl2NO3 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H15Cl2NO3/c15-9-5-6-10(13(16)7-9)12(8-17(19)20)11-3-1-2-4-14(11)18/h5-7,11-12H,1-4,8H2/t11-,12-/m0/s1 |
InChI Key |
JVWGWRFKCPNSFL-RYUDHWBXSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
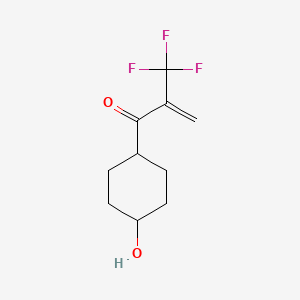
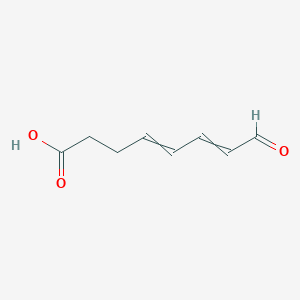
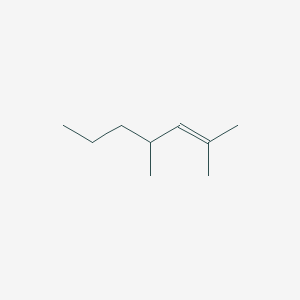
![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
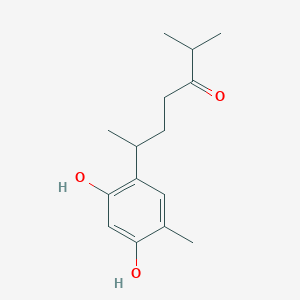
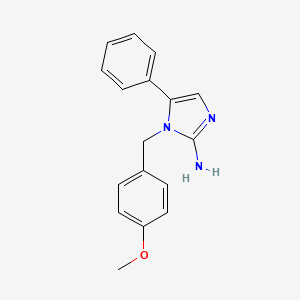
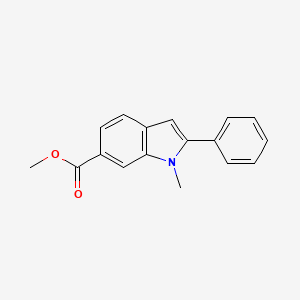
![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
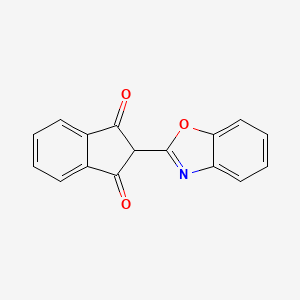
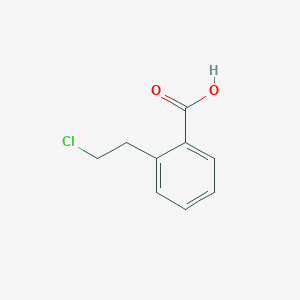
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
